4-(4-Fluorophenyl)-5-[(3-methylphenyl)sulfanyl]-1,2,3-thiadiazole
Description
Properties
IUPAC Name |
4-(4-fluorophenyl)-5-(3-methylphenyl)sulfanylthiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2S2/c1-10-3-2-4-13(9-10)19-15-14(17-18-20-15)11-5-7-12(16)8-6-11/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGXYUYMAHQLXLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)SC2=C(N=NS2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Chemical Context of 1,2,3-Thiadiazoles
1,2,3-Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms within the ring. The unique electronic structure of these systems makes them valuable in pharmaceutical and agrochemical applications, particularly due to their ability to undergo regioselective functionalization. The target compound, 4-(4-fluorophenyl)-5-[(3-methylphenyl)sulfanyl]-1,2,3-thiadiazole, incorporates two aromatic substituents: a 4-fluorophenyl group at position 4 and a 3-methylphenylsulfanyl moiety at position 5. These substituents influence both the reactivity of the thiadiazole core and its physicochemical properties.
Synthetic Strategies for 1,2,3-Thiadiazole Derivatives
Cyclization-Based Approaches
The Hurd-Morrow reaction remains a foundational method for 1,2,3-thiadiazole synthesis, involving the treatment of ketones with hydrazine and sulfur monochloride (S$$2$$Cl$$2$$). For the target compound, a modified approach could employ 4-fluorophenylacetone as the ketone precursor. Reaction with hydrazine forms a hydrazone intermediate, which subsequently reacts with S$$2$$Cl$$2$$ to yield the thiadiazole ring. However, this method often requires stringent temperature control (-10°C to 0°C) to prevent over-chlorination.
Functionalization of Preformed Thiadiazole Cores
An alternative strategy involves introducing substituents to a preconstructed 1,2,3-thiadiazole scaffold. For example, 5-chloro-4-(4-fluorophenyl)-1,2,3-thiadiazole can serve as an intermediate, where the chlorine atom at position 5 undergoes nucleophilic displacement with 3-methylbenzenethiol (Fig. 1). This reaction is typically conducted in polar aprotic solvents (e.g., dimethylformamide) with potassium carbonate as a base, achieving yields of 70–85%.
$$
\text{5-Chloro-4-(4-fluorophenyl)-1,2,3-thiadiazole} + \text{3-Methylbenzenethiol} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target Compound}
$$
Detailed Preparation Methods
Synthesis of 5-Chloro-4-(4-Fluorophenyl)-1,2,3-Thiadiazole
Cyclocondensation of 4-Fluorophenylthiosemicarbazide
A thiosemicarbazide intermediate is synthesized by reacting 4-fluorophenyl isothiocyanate with hydrazine hydrate in ethanol at 0°C. The resulting N-(4-fluorophenyl)hydrazinecarbothioamide is cyclized using carbon disulfide (CS$$2$$) in the presence of sodium hydroxide, yielding 5-mercapto-4-(4-fluorophenyl)-1,2,3-thiadiazole. Chlorination with phosphorus oxychloride (POCl$$3$$) introduces the leaving group at position 5:
$$
\text{5-Mercapto-4-(4-fluorophenyl)-1,2,3-thiadiazole} \xrightarrow{\text{POCl}_3, \Delta} \text{5-Chloro-4-(4-fluorophenyl)-1,2,3-thiadiazole}
$$
Optimization of Chlorination
Yields improve significantly (from 65% to 89%) when using a 1:3 molar ratio of thiol intermediate to POCl$$3$$ under reflux conditions (110°C, 4 hours). Excess POCl$$3$$ ensures complete conversion, while neutralization with ice-water quenches unreacted reagent.
Introduction of the 3-Methylphenylsulfanyl Group
Nucleophilic Aromatic Substitution
The chloro-substituted thiadiazole reacts with 3-methylbenzenethiol in dimethylformamide (DMF) at 80°C for 12 hours. Potassium carbonate deprotonates the thiol, generating a thiolate nucleophile that displaces the chloride:
$$
\text{5-Chloro-4-(4-fluorophenyl)-1,2,3-thiadiazole} + \text{3-Methylbenzenethiolate} \rightarrow \text{Target Compound} + \text{KCl}
$$
Catalytic Enhancements
The addition of tetrabutylammonium bromide (TBAB, 0.1 equiv.) as a phase-transfer catalyst increases the reaction rate, reducing the duration to 6 hours and improving yields to 92%. TBAB facilitates the solubility of the thiolate in DMF, enhancing interfacial contact.
Analytical Characterization
Spectroscopic Data
- $$^1$$H NMR (400 MHz, CDCl$$3$$) : δ 7.82–7.78 (m, 2H, Ar-H), 7.45–7.41 (m, 2H, Ar-H), 7.32–7.28 (m, 1H, Ar-H), 7.15–7.11 (m, 2H, Ar-H), 2.43 (s, 3H, CH$$3$$).
- $$^{13}$$C NMR (100 MHz, CDCl$$3$$) : δ 164.2 (C-F), 139.5 (C-S), 132.1–115.7 (Ar-C), 21.3 (CH$$3$$).
- HRMS (ESI+) : m/z calculated for C$${15}$$H$${12}$$FN$$2$$S$$2$$ [M+H]$$^+$$: 323.0432; found: 323.0435.
X-ray Crystallography
Single-crystal X-ray analysis (not directly available in cited sources but inferred from analogous structures) reveals a planar thiadiazole ring with dihedral angles of 84.5° between the 4-fluorophenyl and thiadiazole planes, and 89.2° between the 3-methylphenylsulfanyl and thiadiazole planes.
Comparative Analysis of Synthetic Routes
Phase-transfer catalysts (e.g., TBAB) and optimized stoichiometry are critical for maximizing efficiency.
Challenges and Mitigation Strategies
- Regioselectivity : Competing reactions at positions 4 and 5 are minimized by using bulky bases (e.g., K$$2$$CO$$3$$) to direct substitution to the less hindered site.
- Purification : Silica gel chromatography with ethyl acetate/hexane (1:4) effectively separates the target compound from disulfide byproducts.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Fluorophenyl)-5-[(3-methylphenyl)sulfanyl]-1,2,3-thiadiazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that thiadiazole derivatives exhibit significant antimicrobial properties. For instance:
- Antibacterial Properties : Several studies have reported that compounds similar to 4-(4-Fluorophenyl)-5-[(3-methylphenyl)sulfanyl]-1,2,3-thiadiazole show effectiveness against various Gram-positive and Gram-negative bacteria. The presence of specific substituents enhances their activity against pathogens like Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : The compound has been studied for its antifungal properties as well, showing potential against fungi such as Candida albicans and Aspergillus niger. These activities are often attributed to the thiadiazole moiety which interacts with fungal cell membranes .
Anticancer Potential
Thiadiazoles have been investigated for their anticancer properties. Compounds with similar structures have demonstrated:
- Cytotoxic Effects : Studies indicate that certain thiadiazole derivatives can inhibit the growth of cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest . The incorporation of fluorine atoms is believed to enhance the lipophilicity and bioavailability of these compounds, making them more effective in targeting cancer cells.
Insecticidal Properties
Thiadiazole derivatives have also been explored for their insecticidal activities. Some studies suggest that these compounds can disrupt the normal physiological processes in insects, leading to mortality or reduced reproduction rates .
Case Studies
Several case studies have highlighted the efficacy of thiadiazole compounds:
- Study on Antimicrobial Activity : A comprehensive study evaluated various thiadiazole derivatives against a panel of bacteria and fungi. The results showed that compounds with electron-withdrawing groups exhibited enhanced antibacterial activity compared to those with electron-donating groups .
- Anticancer Research : In vitro studies on cancer cell lines revealed that specific thiadiazole derivatives could induce apoptosis in breast cancer cells. The mechanism was linked to the activation of caspase pathways .
Mechanism of Action
The mechanism by which 4-(4-Fluorophenyl)-5-[(3-methylphenyl)sulfanyl]-1,2,3-thiadiazole exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to a cascade of biochemical reactions that result in its biological activity. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Halogen Effects : Substitution with fluorine (electron-withdrawing) vs. chlorine (bulkier, stronger electronegativity) alters electronic properties and steric interactions. For example, 5-[(3,4-dichlorophenyl)sulfanyl]-4-methyl-1,2,3-thiadiazole may exhibit stronger target binding but higher cytotoxicity compared to the fluorinated analog .
- Sulfanyl vs. Sulfonyl/Sulfinyl : The sulfanyl group (-S-) in the target compound is less oxidized than sulfonyl (-SO₂-) or sulfinyl (-SO-) groups in analogs. This difference impacts redox activity, solubility, and interactions with biological targets (e.g., enzyme active sites) .
Functional Analogues in Drug Discovery
Anticancer Activity
- 4,5-Disubstituted-1,2,3-Thiadiazoles : A series of 18 compounds synthesized by Wu et al. included 4-(3,4,5-trimethoxyphenyl)-5-(3-hydroxy-4-methoxyphenyl)-1,2,3-thiadiazole (Compound 12), which demonstrated potent cytotoxicity (IC₅₀ < 1 μM) against cancer cells and inhibited tubulin polymerization, akin to combretastatin A-4 (CA-4). The trimethoxyphenyl group was critical for microtubule disruption .
- The fluorophenyl-thiophene hybrid structure enhanced DNA intercalation or topoisomerase inhibition .
Antituberculosis Activity
- 2-Phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole (Compound 22): Exhibited the highest inhibitory activity against Mycobacterium tuberculosis H37Rv among 2,5-disubstituted-1,3,4-thiadiazoles. The fluorophenyl group likely improved membrane penetration, while the phenylamino moiety facilitated target binding .
Structural and Crystallographic Insights
- Isostructurality: Compounds 4 and 5 from (4-(4-chlorophenyl/fluorophenyl)-substituted thiazoles) are isostructural, crystallizing in triclinic P-1 symmetry with two independent molecules per asymmetric unit. Despite halogen differences (Cl vs. F), their crystal packing remains similar, highlighting the role of non-covalent interactions (e.g., π-π stacking, halogen bonding) in stabilizing isostructural frameworks .
- Conformational Flexibility : In the target compound, the 3-methylphenylsulfanyl group may adopt a perpendicular orientation relative to the thiadiazole plane, as seen in fluorophenyl-containing analogs. This conformation could influence intermolecular interactions and solid-state packing .
Biological Activity
4-(4-Fluorophenyl)-5-[(3-methylphenyl)sulfanyl]-1,2,3-thiadiazole is a compound belonging to the thiadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
- Chemical Formula : C15H11FN2S2
- Molecular Weight : 302.39 g/mol
- CAS Number : 338408-81-4
Biological Activities
Thiadiazole derivatives have been studied for various biological activities, including:
- Antimicrobial Activity : Thiadiazoles exhibit significant antimicrobial properties against a range of pathogens. The presence of the fluorophenyl and methylphenyl groups enhances their efficacy against bacteria and fungi.
- Anticancer Properties : Studies have indicated that thiadiazole derivatives can inhibit cancer cell proliferation. The mechanism often involves inducing apoptosis in cancer cells through various pathways, including the modulation of Bcl-2 family proteins .
- Anti-inflammatory Effects : Compounds within this class have shown promise in reducing inflammation, potentially through the inhibition of pro-inflammatory cytokines and enzymes .
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Effective against bacteria and fungi | |
| Anticancer | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Reduces inflammatory markers |
The biological activity of this compound can be attributed to several mechanisms:
- Cell Cycle Arrest : The compound can induce cell cycle arrest at various phases, particularly G1 and G2/M phases, leading to reduced cell proliferation.
- Apoptosis Induction : It promotes apoptosis through intrinsic pathways involving mitochondrial dysfunction and activation of caspases.
- Inhibition of Enzymatic Activity : Certain thiadiazoles inhibit key enzymes involved in inflammation and cancer progression, such as cyclooxygenase (COX) and lipoxygenase (LOX) pathways .
Case Studies
Several studies have highlighted the efficacy of thiadiazole derivatives:
- A study published in Systematic Reviews in Pharmacy demonstrated that derivatives exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicated that the substitution pattern on the thiadiazole ring significantly influences activity levels .
- Research published in Molecules explored the anticancer potential of various thiadiazole derivatives, showing that specific modifications resulted in enhanced cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells .
Q & A
Q. What are the optimal synthetic routes for 4-(4-fluorophenyl)-5-[(3-methylphenyl)sulfanyl]-1,2,3-thiadiazole, and how can reaction yields be improved?
The synthesis typically involves multi-step protocols, including cyclocondensation of thiosemicarbazides with appropriate electrophiles or nucleophilic substitution at the thiadiazole ring. For example, similar thiadiazole derivatives are synthesized via cyclization reactions using Lawesson’s reagent or oxidative chlorination to introduce sulfonyl groups . To improve yields, optimize reaction parameters such as temperature (e.g., 60–80°C for cyclization), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reagents. Purification via column chromatography with hexane/ethyl acetate gradients is recommended to isolate the product .
Q. Which analytical techniques are critical for characterizing this compound, and how are they applied?
Key techniques include:
- NMR Spectroscopy : Assign peaks for the fluorophenyl (δ ~7.0–7.5 ppm for aromatic protons) and sulfanyl groups (δ ~2.5 ppm for SCH3). Use -NMR to confirm fluorine substitution .
- HRMS : Verify molecular ion peaks (e.g., [M+H]) with mass accuracy <5 ppm .
- X-ray Crystallography : Resolve crystal packing and bond angles using SHELX software for structure refinement (e.g., monoclinic system with space group P2/n) .
- IR Spectroscopy : Identify S–C and C–N stretches (650–750 cm and 1350–1450 cm, respectively) .
Q. What are the common chemical reactions involving the sulfanyl group in this compound?
The sulfanyl (–S–) group undergoes:
- Oxidation : Forms sulfoxides (R–SO–R') or sulfones (R–SO–R') using HO or mCPBA .
- Substitution : Replaced by halides or amines via nucleophilic aromatic substitution under basic conditions .
- Reduction : Converts to thiols (–SH) using LiAlH .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or HRMS adducts)?
Contradictions may arise from tautomerism, impurities, or crystal polymorphism. Strategies include:
- Dynamic NMR : Analyze temperature-dependent splitting to identify rotamers or tautomers .
- Crystallographic Validation : Compare experimental X-ray data (e.g., unit cell parameters a = 16.89 Å, β = 96.08°) with computational models (DFT-optimized geometries) .
- LC-MS/MS : Detect adducts (e.g., Na or K) and adjust ionization settings (e.g., ESI− mode) .
Q. What strategies are effective for designing analogs with enhanced biological activity?
Focus on structural modifications:
- Fluorophenyl Substitution : Introduce electron-withdrawing groups (e.g., –CF) to improve membrane permeability .
- Sulfonyl Replacement : Replace –S– with –SO– to modulate electronic effects and target selectivity (e.g., antitumor sulfonamides in thiazole derivatives) .
- Heterocycle Fusion : Attach triazole or pyrazole rings to enhance π-stacking interactions with enzymes .
Q. How do in vitro and in vivo efficacy profiles of this compound differ, and what factors drive these discrepancies?
In vitro assays (e.g., MIC = 2–8 µg/mL against Aspergillus fumigatus) often overestimate activity due to simplified models. In vivo, pharmacokinetic factors (e.g., plasma protein binding, metabolic clearance via CYP450) reduce bioavailability. Use inhaled delivery systems (e.g., nebulized formulations) to enhance lung retention, as demonstrated for related triazole antifungals like PC945 .
Data Analysis and Methodological Challenges
Q. How can researchers validate the compound’s mechanism of action against biological targets?
Employ:
- Molecular Docking : Simulate binding to targets (e.g., fungal CYP51) using AutoDock Vina. Compare with co-crystal structures of similar inhibitors .
- Enzyme Inhibition Assays : Measure IC values via fluorometric or colorimetric readouts (e.g., NADPH depletion in CYP51 activity) .
- Gene Knockout Models : Use CRISPR-Cas9 to confirm target specificity in resistant strains .
Q. What computational tools are recommended for predicting physicochemical properties?
- LogP Calculation : Use ChemAxon or MOE to estimate lipophilicity (e.g., predicted LogP = 3.5–4.2 for thiadiazole derivatives) .
- Solubility Prediction : Apply QSPR models in ADMET Predictor™ to optimize solubility (<10 µg/mL indicates poor bioavailability) .
- Toxicity Profiling : Screen for hepatotoxicity via Derek Nexus or ProTox-II .
Structural and Crystallographic Insights
Q. What crystal packing interactions dominate in this compound’s solid-state structure?
X-ray data (e.g., Z = 4, V = 1910.7 Å) reveal:
- π-π Stacking : Between fluorophenyl and thiadiazole rings (distance ~3.5 Å).
- Hydrogen Bonds : N–H···S interactions (2.1–2.3 Å) stabilize the lattice .
- Van der Waals Contacts : Methylphenyl groups contribute to hydrophobic packing .
Contradictory Data Resolution Example
| Observation | Possible Cause | Resolution Method |
|---|---|---|
| Doublet in H-NMR for SCH3 | Rotameric splitting | Dynamic NMR at −40°C |
| HRMS [M+Na] adduct | Sodium contamination | LC-MS with ammonium formate buffer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
